レゾルビンE1

概要

説明

レゾルビンE1は、オメガ-3系エイコサペンタエン酸から誘導された、専門的なプロリゾルビング脂質メディエーターです。炎症の解決において重要な役割を果たし、強力な抗炎症作用とプロリゾルビング作用を有しています。 This compoundは、炎症の解決段階中に生成され、白血球活性や血小板凝集の調節など、様々な生理学的プロセスに関与しています .

科学的研究の応用

Resolvin E1 has a wide range of scientific research applications, including:

Chemistry: Resolvin E1 is studied for its unique chemical properties and potential as a bioactive lipid mediator.

Biology: It plays a significant role in the regulation of immune responses and inflammation, making it a valuable compound in immunological research.

Medicine: Resolvin E1 has therapeutic potential in treating inflammatory diseases, cardiovascular conditions, and tissue regeneration. .

作用機序

レゾルビンE1は、いくつかの分子標的と経路を通じてその効果を発揮します。

白血球調節: this compoundは、接着分子の発現を抑制し、炎症組織への白血球の動員を阻害することで、白血球活性を調節します.

血小板凝集: this compoundは、血小板活性化に関与する特定の受容体を遮断することで、血小板凝集を選択的に阻害します.

シグナル伝達経路: this compoundは、CREB、mTOR、Src-FAKなどのシグナル伝達経路を活性化し、組織修復中の細胞増殖と遊走を促進します.

マクロファージ分極: this compoundは、マクロファージを抗炎症性の表現型に分極させ、炎症の解決を促進します.

6. 類似の化合物との比較

This compoundは、レゾルビンD1、プロテクトンD1、マレシン1など、専門的なプロリゾルビングメディエーターのファミリーに属しています。 これらの化合物は、類似の抗炎症作用とプロリゾルビング作用を共有していますが、分子構造と特定の生物学的活性は異なります .

レゾルビンD1: ドコサヘキサエン酸から誘導されたレゾルビンD1は、同様の抗炎症作用を持っていますが、異なる受容体と経路を標的としています。

プロテクトンD1: ドコサヘキサエン酸からも誘導されたプロテクトンD1は、神経組織の神経保護と炎症の解決に関与しています。

This compoundは、白血球と血小板に対するその特定の作用においてユニークであり、標的とされた抗炎症療法のための貴重な化合物となっています。

生化学分析

Biochemical Properties

Resolvin E1 is involved in various biochemical reactions that contribute to its anti-inflammatory and pro-resolving actions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme 15-hydroxyprostaglandin dehydrogenase, which converts Resolvin E1 to its oxo product, representing a mode of inactivation . Additionally, Resolvin E1 interacts with the receptor ChemR23, which mediates its anti-inflammatory effects by modulating immune cell recruitment and promoting the resolution of inflammation . Resolvin E1 also influences the activity of small GTPases such as Rac1, which plays a role in regulating cell-matrix adhesion and cellular migration .

Cellular Effects

Resolvin E1 exerts significant effects on various cell types and cellular processes. It has been shown to promote the resolution of inflammation by stopping leukocyte recruitment and enhancing phagocytosis . In intestinal epithelial cells, Resolvin E1 promotes wound repair by increasing cellular proliferation and migration through the activation of signaling pathways such as CREB, mTOR, and Src-FAK . Additionally, Resolvin E1 influences gene expression by modulating the production of pro-inflammatory cytokines and enhancing the expression of anti-inflammatory mediators . It also affects cellular metabolism by regulating the production of reactive oxygen species and promoting cell-matrix adhesion .

Molecular Mechanism

The molecular mechanism of Resolvin E1 involves several key interactions and pathways. Resolvin E1 binds to the receptor ChemR23, leading to the activation of downstream signaling pathways that promote the resolution of inflammation . It also interacts with the enzyme 15-hydroxyprostaglandin dehydrogenase, which converts Resolvin E1 to its inactive oxo form . Additionally, Resolvin E1 modulates the activity of small GTPases such as Rac1, which regulates cell-matrix adhesion and cellular migration . These interactions collectively contribute to the anti-inflammatory and tissue-protective effects of Resolvin E1.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Resolvin E1 have been observed to change over time. Resolvin E1 is locally produced in response to tissue injury and inflammation, and its levels increase during the resolution phase of inflammation . The stability and degradation of Resolvin E1 are influenced by its interactions with enzymes such as 15-hydroxyprostaglandin dehydrogenase, which converts it to its inactive oxo form . Long-term effects of Resolvin E1 on cellular function have been observed in in vitro and in vivo studies, where it promotes tissue repair and reduces inflammation .

Dosage Effects in Animal Models

The effects of Resolvin E1 vary with different dosages in animal models. In studies using a pulp injury model in rats, Resolvin E1 was found to reduce necrosis and promote tissue repair at specific dosages . Higher dosages of Resolvin E1 have been associated with enhanced anti-inflammatory effects and improved tissue regeneration . Excessive dosages may lead to adverse effects, highlighting the importance of optimizing the dosage for therapeutic applications.

Metabolic Pathways

Resolvin E1 is synthesized from eicosapentaenoic acid through a series of enzymatic reactions. The process begins with the 18R hydroperoxidation of eicosapentaenoic acid, catalyzed by aspirin-acetylated cyclooxygenase-2 . This is followed by further enzymatic modifications that result in the formation of Resolvin E1. The metabolic pathways involving Resolvin E1 also include its conversion to inactive oxo products by the enzyme 15-hydroxyprostaglandin dehydrogenase . These pathways play a crucial role in regulating the levels and activity of Resolvin E1 in the body.

Transport and Distribution

Resolvin E1 is transported and distributed within cells and tissues through various mechanisms. It is generated at the local site of inflammation and acts locally to exert its effects . Resolvin E1 interacts with cell surface receptors such as ChemR23, which mediate its transport and distribution within tissues . Additionally, Resolvin E1 can be encapsulated in synthetic targeted polymeric nanoparticles for localized delivery to specific tissues, enhancing its therapeutic potential .

Subcellular Localization

The subcellular localization of Resolvin E1 is critical for its activity and function. Resolvin E1 has been shown to activate small GTPases such as Rac1, which are involved in regulating cell-matrix adhesion and cellular migration . The localization of Resolvin E1 to specific cellular compartments is influenced by its interactions with receptors and enzymes. For example, its interaction with ChemR23 and 15-hydroxyprostaglandin dehydrogenase plays a role in directing its activity to specific cellular sites .

準備方法

合成経路と反応条件: レゾルビンE1は、エイコサペンタエン酸から一連の酵素反応によって合成されます。最初のステップでは、エイコサペンタエン酸がリポキシゲナーゼの作用によって18-ヒドロキシエイコサペンタエン酸に変換されます。 この中間体はその後、一連の酸化および還元反応を経てthis compoundに変換されます .

工業生産方法: this compoundの工業生産には、海洋生物からエイコサペンタエン酸を抽出し、続いてそれを酵素的にthis compoundに変換することが含まれます。 このプロセスには、最終製品の高い収量と純度を確保するために、温度、pH、酵素濃度などの反応条件を正確に制御することが必要です .

化学反応の分析

反応の種類: レゾルビンE1は、酸化、還元、置換など、様々な化学反応を起こします。これらの反応は、その生物学的活性と安定性にとって不可欠です。

一般的な試薬と条件:

酸化: リポキシゲナーゼ酵素は、エイコサペンタエン酸を18-ヒドロキシエイコサペンタエン酸に酸化するのに一般的に使用されます。

還元: それに続く還元反応には、特定の還元酵素を使用して中間体をthis compoundに変換することが含まれます。

生成される主要な生成物: これらの反応から生成される主な生成物は、this compoundそのものであり、強力な抗炎症作用とプロリゾルビング作用を示します .

4. 科学研究への応用

This compoundは、次のような幅広い科学研究への応用があります。

化学: this compoundは、そのユニークな化学的特性と生物活性脂質メディエーターとしての可能性について研究されています。

生物学: this compoundは、免疫応答と炎症の調節において重要な役割を果たしており、免疫学研究において貴重な化合物となっています。

医学: this compoundは、炎症性疾患、心血管疾患、組織再生の治療において治療上の可能性を秘めています。 .

産業: this compoundは、その天然起源と強力な生物学的活性を活用して、抗炎症薬やサプリメントの開発に使用されています.

類似化合物との比較

Resolvin E1 is part of a family of specialized pro-resolving mediators, including resolvin D1, protectin D1, and maresin 1. These compounds share similar anti-inflammatory and pro-resolving properties but differ in their molecular structures and specific biological activities .

Resolvin D1: Derived from docosahexaenoic acid, resolvin D1 has similar anti-inflammatory effects but targets different receptors and pathways.

Protectin D1: Also derived from docosahexaenoic acid, protectin D1 is involved in neuroprotection and resolution of inflammation in neural tissues.

Resolvin E1 is unique in its specific actions on leukocytes and platelets, making it a valuable compound for targeted anti-inflammatory therapies.

特性

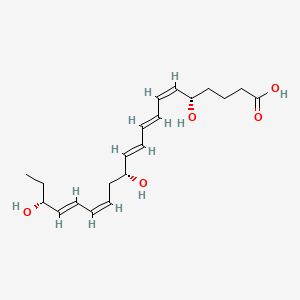

IUPAC Name |

(5S,6Z,8E,10E,12R,14Z,16E,18R)-5,12,18-trihydroxyicosa-6,8,10,14,16-pentaenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O5/c1-2-17(21)11-8-5-9-14-18(22)12-6-3-4-7-13-19(23)15-10-16-20(24)25/h3-9,11-13,17-19,21-23H,2,10,14-16H2,1H3,(H,24,25)/b4-3+,9-5-,11-8+,12-6+,13-7-/t17-,18+,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOPOCGPBAIARAV-OTBJXLELSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C=CC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](/C=C/C=C\C[C@H](/C=C/C=C/C=C\[C@H](CCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201348065 | |

| Record name | Resolvin E1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201348065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

552830-51-0 | |

| Record name | Resolvin E1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0552830510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Resolvin E1 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13105 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Resolvin E1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201348065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RESOLVIN E1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GND3JH08JA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。